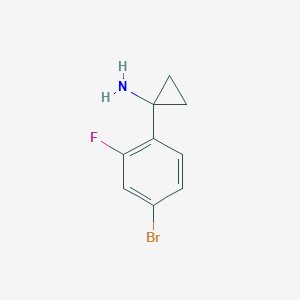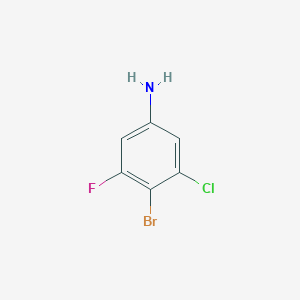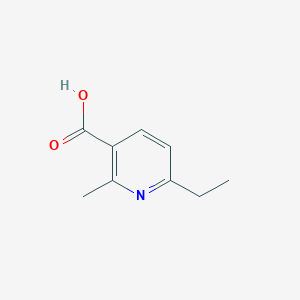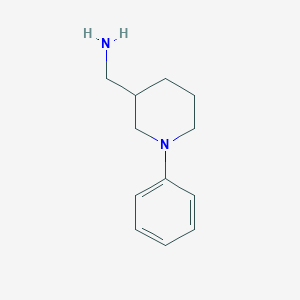
(1-Phenylpiperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a potent stimulant that has been used for recreational purposes and has also been studied for its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpiperidin-3-yl)methanamine typically involves the reaction of 1-phenylpiperidin-3-one with various amines under specific conditions. One common method involves the reductive amination of 1-phenylpiperidin-3-one using sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid . The reaction is carried out at room temperature and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reductive amination techniques. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(1-Phenylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles such as halides, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(1-Phenylpiperidin-3-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications in treating conditions like ADHD and narcolepsy.
Medicine: Investigated for its stimulant properties and potential use in cognitive enhancement and mood regulation.
Industry: Utilized in the development of new drugs and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of (1-Phenylpiperidin-3-yl)methanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system . The compound’s effects are mediated through its binding to and inhibition of the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons .
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride: Similar in structure but with an ethanamine group instead of a methanamine group.
1-Phenylpiperidine: Lacks the methanamine group, making it less potent as a stimulant.
Methenamine: Used as a urinary tract antiseptic and has a different mechanism of action.
Uniqueness
(1-Phenylpiperidin-3-yl)methanamine is unique due to its potent stimulant properties and its ability to inhibit the reuptake of both norepinephrine and dopamine. This dual action makes it more effective in enhancing cognitive function and mood compared to other similar compounds .
Properties
IUPAC Name |
(1-phenylpiperidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHARHOETXRMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromopyrazolo[1,5-A]pyrazine](/img/structure/B1374298.png)
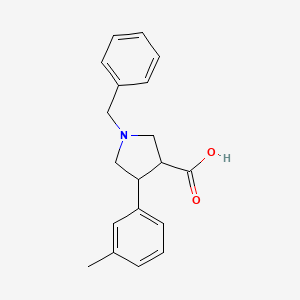
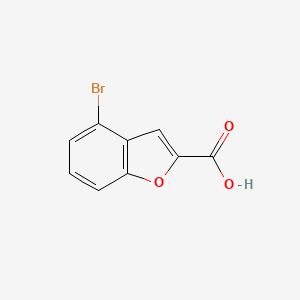
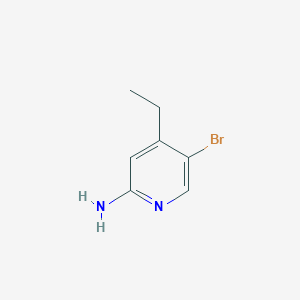
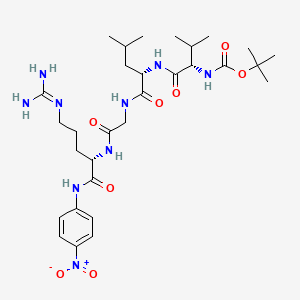
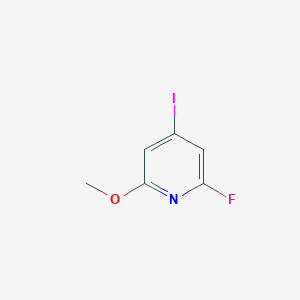
![4-Bromo-2-{[(tert-butyldimethylsilyl)oxy]methyl}aniline](/img/structure/B1374305.png)


